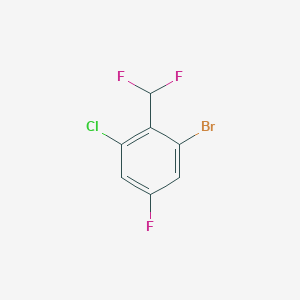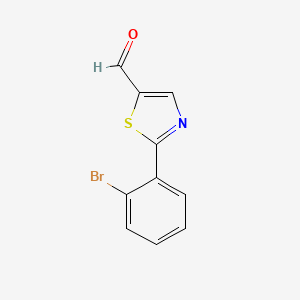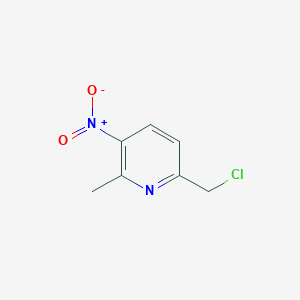
6-(Chloromethyl)-2-methyl-3-nitropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Chloromethyl)-2-methyl-3-nitropyridine is an organic compound belonging to the class of nitropyridines It is characterized by a pyridine ring substituted with a chloromethyl group at the 6th position, a methyl group at the 2nd position, and a nitro group at the 3rd position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Chloromethyl)-2-methyl-3-nitropyridine typically involves the chloromethylation of 2-methyl-3-nitropyridine. One common method includes the reaction of 2-methyl-3-nitropyridine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds via the formation of a chloromethyl cation, which then undergoes electrophilic substitution at the 6th position of the pyridine ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
6-(Chloromethyl)-2-methyl-3-nitropyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted pyridines.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The methyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or alcohols in the presence of a base.
Reduction: Catalysts such as palladium on carbon (Pd/C) or metal hydrides like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Reduction: 6-(Aminomethyl)-2-methyl-3-nitropyridine.
Oxidation: 6-(Chloromethyl)-2-carboxy-3-nitropyridine or 6-(Chloromethyl)-2-formyl-3-nitropyridine.
科学的研究の応用
6-(Chloromethyl)-2-methyl-3-nitropyridine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used to modify biomolecules, such as proteins or nucleic acids, through nucleophilic substitution reactions.
Industry: The compound can be used in the production of agrochemicals, dyes, and other specialty chemicals.
作用機序
The mechanism of action of 6-(Chloromethyl)-2-methyl-3-nitropyridine depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the chloromethyl group acts as an electrophile, attracting nucleophiles to form new covalent bonds. In reduction reactions, the nitro group is reduced to an amino group, altering the electronic properties of the molecule and potentially its biological activity.
類似化合物との比較
Similar Compounds
2-Methyl-3-nitropyridine: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
6-(Bromomethyl)-2-methyl-3-nitropyridine: Similar structure but with a bromomethyl group instead of a chloromethyl group, which may affect its reactivity and the types of reactions it undergoes.
6-(Chloromethyl)-3-nitropyridine: Lacks the methyl group at the 2nd position, which can influence its steric and electronic properties.
Uniqueness
6-(Chloromethyl)-2-methyl-3-nitropyridine is unique due to the presence of both the chloromethyl and nitro groups, which confer distinct reactivity patterns. The combination of these functional groups allows for a wide range of chemical transformations, making it a versatile compound in organic synthesis and other applications.
特性
分子式 |
C7H7ClN2O2 |
|---|---|
分子量 |
186.59 g/mol |
IUPAC名 |
6-(chloromethyl)-2-methyl-3-nitropyridine |
InChI |
InChI=1S/C7H7ClN2O2/c1-5-7(10(11)12)3-2-6(4-8)9-5/h2-3H,4H2,1H3 |
InChIキー |
BKBUYGVSDVOMNZ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=N1)CCl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


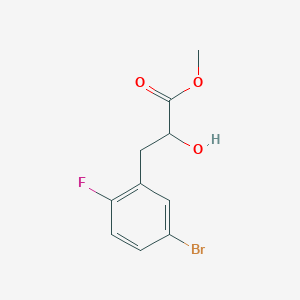
![[3-Phenyl-5-(trifluoromethyl)phenyl]boronic acid](/img/structure/B13567268.png)
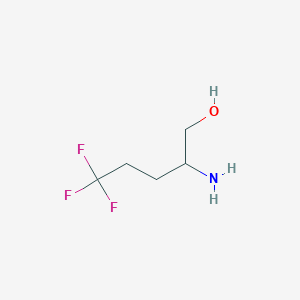
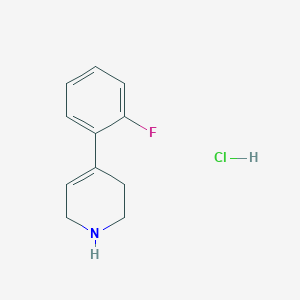
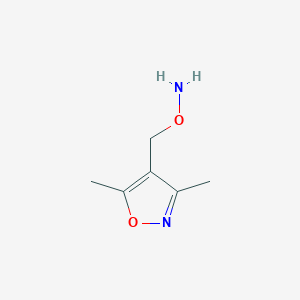
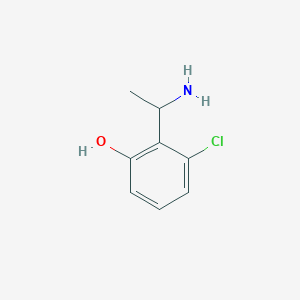
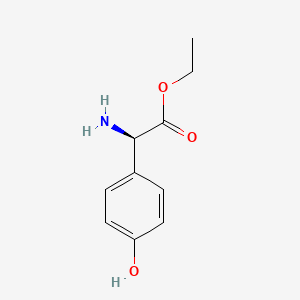
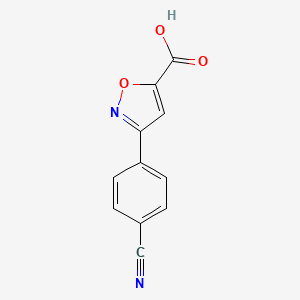
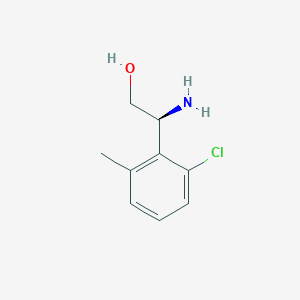
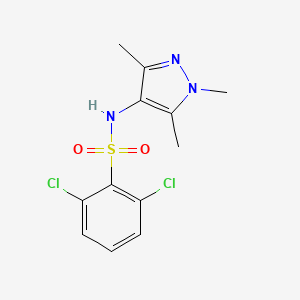
![2-[(Methylamino)methyl]-4-nitrophenol](/img/structure/B13567308.png)
